molecular formula C11H9FN2O2 B6350105 5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2091758-58-4

5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B6350105
CAS No.: 2091758-58-4
M. Wt: 220.20 g/mol
InChI Key: OUGMXABZMUFVBO-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzyl bromide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Medicinally, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. The pyrazole ring is a common motif in many biologically active molecules.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrazole ring can interact with various biological pathways, influencing processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-10-9(11(15)16)6-13-14-10/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGMXABZMUFVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=NN2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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